5-Methyl-2-sulfanylidene-1,3-diazinan-4-one
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Overview
Description
5-Methyl-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The structure of the product is confirmed through independent synthesis and spectroscopic methods such as IR and NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazinan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
5-Methyl-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 5-Methyl-2-sulfanylidene-1,3-diazinan-4-one exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key signaling cascades that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Another sulfur-containing heterocycle with similar reactivity.
3-Methyl-2-sulfanylidene-1,3-thiazolidin-4-one: A closely related compound with a different substitution pattern on the ring.
Uniqueness
5-Methyl-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new chemical entities with tailored properties .
Properties
Molecular Formula |
C5H8N2OS |
---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
5-methyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H8N2OS/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9) |
InChI Key |
OFAAHGYUTYBFGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=S)NC1=O |
Origin of Product |
United States |
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